1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride
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Overview
Description
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure combining azetidine, pyridine, and piperazine moieties, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Pyridine Derivatization: The pyridine moiety is introduced through nucleophilic substitution or other suitable reactions.
Piperazine Coupling: The final step involves coupling the azetidine and pyridine derivatives with piperazine under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(Azetidin-3-yl)-4-(pyridin-3-yl)piperazine
- 1-(Azetidin-3-yl)-4-(pyridin-4-yl)piperazine
- 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperidine
These compounds share structural similarities but differ in the position of the pyridine ring or the nature of the piperazine/piperidine moiety, leading to variations in their chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-pyridin-2-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c1-2-4-14-12(3-1)16-7-5-15(6-8-16)11-9-13-10-11;;/h1-4,11,13H,5-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQHAFYCUJNSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3=CC=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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